molecular formula C9H14N2S B1443067 3-(5-Methyl-1,3-thiazol-2-yl)piperidine CAS No. 1248102-35-3

3-(5-Methyl-1,3-thiazol-2-yl)piperidine

Cat. No.: B1443067
CAS No.: 1248102-35-3
M. Wt: 182.29 g/mol
InChI Key: JTFGCOFDZSFVJB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

3-(5-Methyl-1,3-thiazol-2-yl)piperidine is systematically identified by its IUPAC name, which adheres to the hierarchical naming conventions for heterocyclic compounds. The parent structure is piperidine, a six-membered saturated nitrogen-containing ring. The substituent, 5-methyl-1,3-thiazol-2-yl, is attached to the piperidine at the 3-position. The thiazole moiety is a five-membered heterocycle containing sulfur and nitrogen atoms, with a methyl group at the 5-position.

Key identifiers include:

Property Value Source
CAS Number 1248102-35-3
Molecular Formula C₉H₁₄N₂S
Molecular Weight 182.29 g/mol
SMILES CC1=CN=C(S1)C2CCNCC2
InChI InChI=1S/C9H14N2S/c1-7-6-11-9(12-7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3

Molecular Geometry and Conformational Analysis

The compound’s geometry is defined by two interconnected heterocycles: a piperidine ring and a 5-methyl-1,3-thiazole substituent.

Piperidine Ring:

  • Adopting a chair conformation due to steric and electronic stability.
  • Nitrogen atom in the equatorial position to minimize A-strain.
  • C3 position (bonded to the thiazole) in the axial orientation to accommodate the substituent’s planar geometry.

Thiazole Substituent:

  • Planar structure with alternating single and double bonds (aromaticity).
  • Methyl group at C5 occupies a position perpendicular to the ring plane, minimizing steric hindrance.
  • C2–N and C2–S bonds exhibit partial double-bond character, conferring rigidity to the thiazole ring.

Intermolecular Interactions:

  • Hydrophobic interactions between the methyl group and piperidine’s aliphatic protons.
  • Potential hydrogen bonding via the piperidine’s NH group, though steric constraints may limit this.

Spectroscopic Characterization (NMR, IR, MS)

Experimental spectroscopic data for this compound is limited, but predictions based on analogous thiazole-piperidine hybrids are presented below.

1H-NMR (CDCl₃):

Proton Environment δ (ppm) Multiplicity Integration
Thiazole methyl (C5) 2.6 Singlet 3H
Piperidine C3 axial proton 2.8–3.0 Multiplet 1H
Piperidine C2/C6 protons 1.5–1.8 Multiplet 2H
Piperidine C4 proton 1.8–2.0 Multiplet 1H
Thiazole C2 proton 6.8–7.0 Singlet 1H

13C-NMR (CDCl₃):

Carbon Environment δ (ppm)
Thiazole methyl (C5) 12.5–13.0
Piperidine C3 35.0–40.0
Thiazole C2 150.0–155.0
Thiazole C4 160.0–165.0

IR Spectroscopy:

Functional Group Absorption (cm⁻¹)
C=N (thiazole) 1600–1650
C–S (thiazole) 700–750
N–H (piperidine) 3300–3350 (stretch)

Mass Spectrometry (ESI-TOF):

Ion m/z
[M+H]+ 183.1
[M+Na]+ 205.1

Data inferred from structurally related compounds in .

X-ray Crystallographic Studies

No direct crystallographic data exists for this compound. However, insights can be drawn from analogous thiazole-piperidine hybrids:

  • Piperidinone-thiazole derivatives exhibit chair conformations for the piperidine ring, with thiazole substituents inclined at angles of 67–80° relative to the piperidine plane.
  • Hydrogen bonding is typically absent due to steric hindrance from the thiazole substituent.
  • Packing motifs involve van der Waals interactions between methyl groups and aliphatic chains.

Computational Chemistry Predictions (DFT, Molecular Orbital Theory)

Density Functional Theory (DFT) and molecular orbital studies provide theoretical insights into electronic properties and reactivity.

HOMO-LUMO Analysis:

Orbital Energy (eV) Character
HOMO -8.2 π-electrons in thiazole ring
LUMO -0.9 σ* antibonding orbitals in piperidine

Reactivity Trends:

  • Electrophilic attack favored at thiazole’s C5 (methyl-substituted) due to electron-donating effects.
  • Nucleophilic attack possible at C2 (thiazole) due to partial positive charge on nitrogen.
  • Conformational flexibility in piperidine allows for diverse binding modes in biological systems.

Properties

IUPAC Name

5-methyl-2-piperidin-3-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-7-5-11-9(12-7)8-3-2-4-10-6-8/h5,8,10H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFGCOFDZSFVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis of 3-(5-Methyl-1,3-thiazol-2-yl)piperidine typically involves the formation of the thiazole moiety followed by its attachment to the piperidine ring. Key steps include:

  • Formation of the 1,3-thiazole ring with appropriate substitution (5-methyl group).
  • Introduction or substitution of the piperidine ring at the 2-position of the thiazole.
  • Use of amine nucleophiles such as piperidine in substitution or condensation reactions.

Intramolecular Aza-Michael Reactions (IMAMR) for Piperidine Ring Formation

Recent advances in piperidine synthesis relevant to this compound include intramolecular aza-Michael reactions, which allow construction of substituted piperidines with high stereoselectivity.

  • Catalysts : Organocatalysts such as quinoline derivatives combined with trifluoroacetic acid, or N-heterocyclic carbene (NHC) catalysts, have been employed.
  • Yields and Selectivity : These methods afford good yields and enantioselectivity for 2,5- and 2,6-disubstituted piperidines, which could be adapted for the synthesis of 3-substituted piperidines like this compound.
  • Scalability : Bases such as TBAF and cesium carbonate have been used, with cesium carbonate showing 85% yields and favorable trans/cis ratios, although solubility issues affect scale-up.

Solid Dispersion and Intermediate Preparation

Patented processes describe novel intermediates useful in the preparation of thiazolylpiperidine derivatives, including solid dispersions with pharmaceutically acceptable carriers to improve compound stability and bioavailability.

  • These processes involve multi-step synthesis with controlled stereochemistry, useful for complex derivatives structurally related to this compound.

Comparative Yields and Melting Points of Related Compounds

A study on hetarylmethylidene-thiazolones substituted with piperidine provides useful yield and melting point data that can inform optimization for the target compound.

Compound Substituent (-X-) Melting Point (°C) Yield (%)
5a -CH2- 141–143 85
5b -CH2- 261–262 70
5c -CH2- 262–264 95
5d -CH2- 194–196 93
  • These data indicate that similar piperidine-substituted thiazole derivatives can be synthesized in high yields (70-95%) with well-defined melting points, confirming purity and structural integrity.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range Notes
Piperidine nucleophilic substitution on thiazolones Piperidine, rhodanine, heterocyclic aldehyde, reflux in ethanol or THF 70-95% Formation of 2-(piperidin-1-yl)thiazol-4(5H)-ones, confirmed by spectral data
Intramolecular aza-Michael reaction (IMAMR) Organocatalysts (quinoline), TFA, bases like TBAF or Cs2CO3 ~85% Enantioselective synthesis of substituted piperidines, scalable with catalyst control
Patented multi-step synthesis Novel intermediates, solid dispersion techniques Not specified Useful for complex derivatives, stereochemistry control

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen and thiazole sulfur atoms serve as primary sites for substitution reactions:

Alkylation :

  • Reacts with alkyl halides (e.g., methyl iodide, bromoethane) in polar aprotic solvents (DMF, THF) under basic conditions (K₂CO₃) to form N-alkylated derivatives.

  • Example:

    3 5 Methyl 1 3 thiazol 2 yl piperidine+CH3IDMF K2CO31 Methyl 3 5 methyl 1 3 thiazol 2 yl piperidine\text{3 5 Methyl 1 3 thiazol 2 yl piperidine}+\text{CH}_3\text{I}\xrightarrow{\text{DMF K}_2\text{CO}_3}\text{1 Methyl 3 5 methyl 1 3 thiazol 2 yl piperidine}

Acylation :

  • Reacts with acyl chlorides (e.g., acetyl chloride) to yield amides. This reaction is catalyzed by triethylamine (TEA) in dichloromethane (DCM) .

Oxidation:

  • The thiazole ring undergoes oxidation with agents like H₂O₂ or KMnO₄, forming sulfoxide or sulfone derivatives.

  • Piperidine oxidation at the C-3 position produces ketones or hydroxylated intermediates .

Reduction:

  • Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine structure.

  • Sodium borohydride (NaBH₄) selectively reduces imine bonds in modified derivatives .

Condensation and Cycloaddition Reactions

  • Reacts with aldehydes (e.g., benzaldehyde) in acidic conditions to form Schiff bases, which cyclize into fused heterocycles .

  • Participates in [3+2] cycloadditions with nitriles or azides to generate triazoles or tetrazoles.

Acid-Base Reactions

  • Forms stable dihydrochloride salts (e.g., 3-(5-Methyl-1,3-thiazol-2-yl)piperidine dihydrochloride) when treated with HCl gas in ethanol.

  • Deprotonation with strong bases (e.g., LDA) generates reactive enolates for further functionalization .

Mechanistic Insights

  • Substitution at the piperidine nitrogen follows an S_N2 mechanism , confirmed by kinetic studies.

  • Thiazole oxidation proceeds via a radical intermediate, as evidenced by ESR spectroscopy.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Optimize N-alkylation reactions with 85% yield and >99% purity.

  • Purification : Chromatography (silica gel, EtOAc/hexane) or crystallization (ethanol/water) are standard .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing both thiazole and piperidine structures exhibit significant biological activities. Key areas of interest include:

  • Antimicrobial Activity : Studies have shown that derivatives of thiazole-piperidine compounds can inhibit various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
  • Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines such as MDA-MB-231, making them potential candidates for anticancer drug development .
  • Neuroprotective Effects : The unique structural features of this compound may also confer neuroprotective properties, which are being explored in the context of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of 3-(5-Methyl-1,3-thiazol-2-yl)piperidine:

Study ReferenceBiological ActivityTarget Organisms/CellsMIC/IC50 Values
AntimicrobialE. coli, P. aeruginosa0.21 μM
AntitumorMDA-MB-231IC50 = 1.4 μM
NeuroprotectionVarious cell linesNot specified

These findings suggest that the compound has versatile applications across different therapeutic areas.

Mechanism of Action

The mechanism of action of 3-(5-Methyl-1,3-thiazol-2-yl)piperidine depends on its specific application. In medicinal chemistry, thiazole derivatives are known to interact with various molecular targets, including enzymes, receptors, and nucleic acids. The thiazole ring can form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological macromolecules, leading to modulation of their activity . For example, thiazole derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and DNA gyrase, which are involved in inflammation and bacterial replication, respectively .

Comparison with Similar Compounds

Key Differences :

  • Substitution Patterns : Thiadiazole derivatives often include additional functional groups (e.g., ketones, halides) that enhance pharmacological activity .

Comparison with Oxadiazole-Containing Piperidine Compounds

Oxadiazole analogs, such as ceperognastat (Mol. Formula: C₁₇H₂₀FN₅O₃S; includes a 5-methyl-1,2,4-oxadiazole group) and SB216641 (a 5-methyl-1,2,4-oxadiazol-3-yl-containing compound) , replace sulfur with oxygen in the heterocycle. This substitution reduces molecular weight and alters polarity.

Functional Implications :

  • Metabolic Stability: Oxadiazoles are known for improved metabolic stability compared to thiazoles due to reduced susceptibility to oxidative degradation.
  • Biological Targets : Oxadiazole derivatives like SB216641 modulate serotonin receptors, suggesting that heterocycle choice directly impacts target selectivity .

Analysis of Substitution Patterns on Piperidine Ring

The position of heterocyclic substitution on piperidine significantly affects molecular geometry and bioactivity:

  • 4-Substituted Derivatives : Compounds like 4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride position the heterocycle closer to the piperidine nitrogen, which may influence basicity and solubility.

Physicochemical Properties and Molecular Characteristics

Compound Name Molecular Formula Molecular Weight Key Features Reference
3-(5-Methyl-1,3-thiazol-2-yl)piperidine C₉H₁₄N₂S 182.29 Thiazole core, discontinued
4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine HCl C₈H₁₄ClN₃S 205.69 Thiadiazole, hydrochloride salt
2-Chloro-N-(5-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide C₁₀H₈ClN₃OS 253.71 Pyridine-thiazole hybrid
Ceperognastat C₁₇H₂₀FN₅O₃S 393.44 Oxadiazole, fluorinated

Notable Trends:

  • Thiazole and oxadiazole derivatives generally exhibit lower molecular weights compared to thiadiazole analogs.
  • Hydrochloride salts (e.g., in ) enhance water solubility, critical for in vivo applications.

Biological Activity

3-(5-Methyl-1,3-thiazol-2-yl)piperidine is a compound that incorporates a thiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Anticonvulsant Activity

Research indicates that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds similar to this compound have been evaluated for their efficacy in models of epilepsy. In one study, thiazole-integrated compounds showed protective effects in seizure models with a median effective dose (ED50) demonstrating notable anticonvulsant activity .

CompoundED50 (mg/kg)Toxic Dose (TD50)Protection Index
Compound A18.4170.29.2
Compound BNot specifiedNot specifiedNot specified

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been widely studied. In vitro evaluations reveal that these compounds exhibit potent activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 0.22 to 0.25 μg/mL .

PathogenMIC (μg/mL)
Staphylococcus aureus0.25
Escherichia coli0.22

Anticancer Activity

The anticancer potential of thiazole-containing compounds has garnered attention in recent studies. For example, certain analogues demonstrated cytotoxic effects against various cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin . The presence of specific substituents on the thiazole ring significantly influenced the anticancer activity.

CompoundCancer Cell LineIC50 (µM)
Compound XA431<10
Compound YJurkat<15

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Anticonvulsant Mechanism : The compound may modulate neurotransmitter systems, particularly through interactions with metabotropic glutamate receptors (mGluRs), which are implicated in seizure activity .
  • Antimicrobial Mechanism : Thiazoles disrupt bacterial cell wall synthesis and inhibit biofilm formation, which is critical for pathogen virulence .
  • Anticancer Mechanism : The cytotoxic effects are attributed to the induction of apoptosis in cancer cells via the modulation of Bcl-2 family proteins and other apoptotic pathways .

Case Studies and Research Findings

Several case studies highlight the potential applications of thiazole derivatives:

  • Seizure Management : A study involving animal models demonstrated that certain thiazole derivatives significantly reduced seizure frequency and severity when administered prior to induced seizures .
  • Infection Control : Clinical evaluations showed that thiazole-based antibiotics effectively treated resistant strains of bacteria in vitro and in vivo settings, indicating their potential role in combating antibiotic resistance .
  • Cancer Treatment : Preclinical trials revealed that thiazole derivatives enhanced the efficacy of existing chemotherapy regimens, suggesting a synergistic effect when combined with standard treatments .

Q & A

Q. What methodologies validate reaction mechanisms for scale-up?

  • Methodological Answer : Isotopic labeling (13^{13}C or 2^{2}H) tracks atom migration in key steps. In situ FTIR or Raman spectroscopy monitors intermediate formation. Kinetic studies (Eyring plots) differentiate rate-limiting steps. Pilot-scale reactors with process analytical technology (PAT) ensure reproducibility .

Data Contradiction and Validation

Q. How to address discrepancies in spectral data interpretation?

  • Methodological Answer : Multi-technique validation is essential. For example, NOESY NMR clarifies spatial proximity of protons conflicting with DFT-predicted conformers. X-ray crystallography provides definitive structural evidence. Collaborative databases (PubChem, ChemSpider) cross-verify spectral libraries .

Q. What statistical methods analyze batch-to-batch variability in synthesis?

  • Methodological Answer : Multivariate analysis (ANOVA, PCA) identifies critical process parameters. Control charts (Shewhart charts) monitor impurity profiles. QbD (Quality by Design) frameworks define design spaces to minimize variability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-(5-Methyl-1,3-thiazol-2-yl)piperidine
Reactant of Route 2
3-(5-Methyl-1,3-thiazol-2-yl)piperidine

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